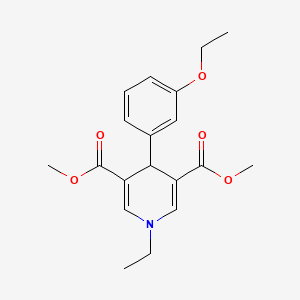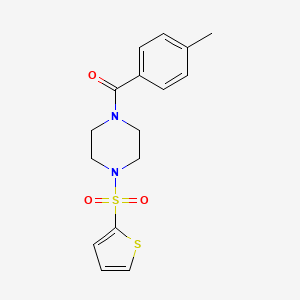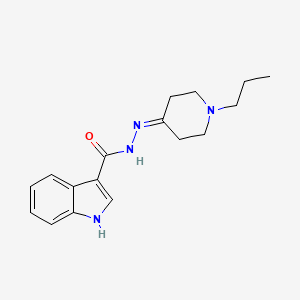
N'-(1-propyl-4-piperidinylidene)-1H-indole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-propyl-4-piperidinylidene)-1H-indole-3-carbohydrazide, commonly known as PPIC, is a chemical compound that has shown promising results in scientific research. PPIC belongs to the class of indole-based compounds that have been studied for their potential therapeutic applications.
Wirkmechanismus
The mechanism of action of PPIC involves its interaction with various cellular targets such as enzymes, receptors, and ion channels. PPIC has been shown to inhibit the activity of enzymes such as topoisomerase and histone deacetylase. PPIC also interacts with receptors such as serotonin and dopamine receptors. PPIC has been shown to modulate the activity of ion channels such as voltage-gated potassium channels.
Biochemical and Physiological Effects
PPIC has been shown to have various biochemical and physiological effects on cells and tissues. PPIC has been shown to induce apoptosis, inhibit cell proliferation, and modulate gene expression. PPIC has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
PPIC has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. PPIC is also relatively easy to synthesize in large quantities. However, PPIC has some limitations such as its potential toxicity and lack of selectivity for specific targets.
Zukünftige Richtungen
For research include the development of more selective PPIC analogs, the evaluation of PPIC in clinical trials, and the identification of specific cellular targets for PPIC. PPIC also has potential applications in the field of nanotechnology for drug delivery and imaging.
In conclusion, PPIC is a promising compound that has shown potential therapeutic applications in various diseases. PPIC has a complex mechanism of action and has various biochemical and physiological effects on cells and tissues. Further research is needed to fully understand the potential of PPIC and to develop more selective analogs for specific targets.
Synthesemethoden
PPIC can be synthesized through a multistep process involving the reaction of 1H-indole-3-carboxaldehyde with propylpiperidine and hydrazine hydrate. The final product is obtained after purification and isolation procedures. The synthesis method has been optimized to yield high purity and high yield of PPIC.
Wissenschaftliche Forschungsanwendungen
PPIC has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. PPIC has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. PPIC has also been studied for its neuroprotective effects in Alzheimer's and Parkinson's disease models.
Eigenschaften
IUPAC Name |
N-[(1-propylpiperidin-4-ylidene)amino]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-9-21-10-7-13(8-11-21)19-20-17(22)15-12-18-16-6-4-3-5-14(15)16/h3-6,12,18H,2,7-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWFPMRRONOVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=NNC(=O)C2=CNC3=CC=CC=C32)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(cyclopropylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5790690.png)
![1'-[(cyclopentylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5790700.png)
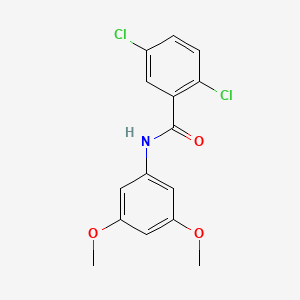
![4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide](/img/structure/B5790707.png)
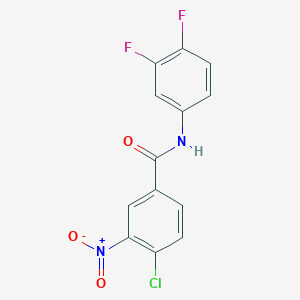
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5790722.png)
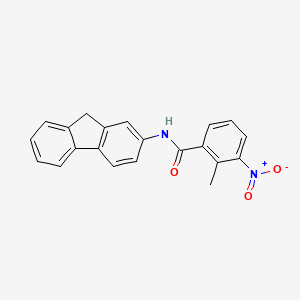
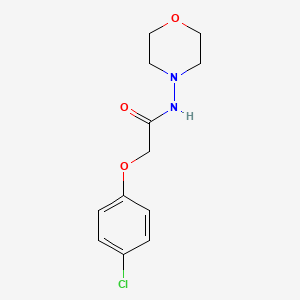
![N'-[1-(4-methylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5790742.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5790755.png)


